2-(2-Methoxy-ethoxy)-3-nitro-benzoic acid hydrazide
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Overview
Description
2-(2-Methoxy-ethoxy)-3-nitro-benzoic acid hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a nitro group, a methoxy-ethoxy chain, and a benzoic acid hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-ethoxy)-3-nitro-benzoic acid hydrazide typically involves the reaction of 2-(2-Methoxy-ethoxy)-3-nitro-benzoic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2-(2-Methoxy-ethoxy)-3-nitro-benzoic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-ethoxy)-3-nitro-benzoic acid hydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Various nucleophiles such as amines or alcohols.
Condensation: Aldehydes or ketones, often in the presence of an acid catalyst.
Major Products Formed
Reduction: 2-(2-Methoxy-ethoxy)-3-amino-benzoic acid hydrazide.
Substitution: Various substituted hydrazides.
Condensation: Hydrazones.
Scientific Research Applications
2-(2-Methoxy-ethoxy)-3-nitro-benzoic acid hydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or cancer cells.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-ethoxy)-3-nitro-benzoic acid hydrazide depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxy-ethoxy)-3-nitro-benzoic acid: Lacks the hydrazide moiety but shares the nitro and methoxy-ethoxy groups.
3-Nitro-benzoic acid hydrazide: Lacks the methoxy-ethoxy chain but contains the nitro and hydrazide groups.
2-(2-Methoxy-ethoxy)-benzoic acid hydrazide: Lacks the nitro group but contains the methoxy-ethoxy and hydrazide groups.
Uniqueness
2-(2-Methoxy-ethoxy)-3-nitro-benzoic acid hydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro group and the hydrazide moiety allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
2-(2-methoxyethoxy)-3-nitrobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5/c1-17-5-6-18-9-7(10(14)12-11)3-2-4-8(9)13(15)16/h2-4H,5-6,11H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGYZTLXVMCXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=C1[N+](=O)[O-])C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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